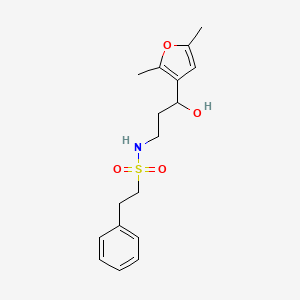

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

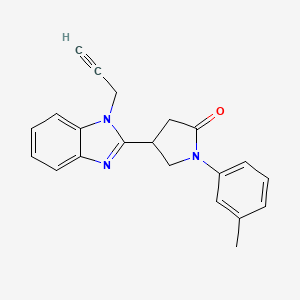

“N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylethanesulfonamide” is a complex organic compound. It contains a 2,5-dimethylfuran moiety, which is a type of heterocyclic compound containing a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a phenylethanesulfonamide group, which is commonly found in various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds present, the arrangement of atoms, and the molecular weight of the compound.Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its specific structure. The presence of the furan ring and the sulfonamide group could make it reactive towards electrophiles . Additionally, the hydroxypropyl group could potentially undergo reactions involving the hydroxyl (-OH) group.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of polar groups like the sulfonamide and the hydroxyl group could increase its solubility in polar solvents .Scientific Research Applications

Kinetics and Mechanisms in Water Treatment

Sulfonamide derivatives, like N,N-Dimethylsulfamide (DMS), play significant roles in water treatment processes. For example, DMS, a degradation product of fungicides, can form N-nitrosodimethylamine (NDMA) during ozonation in the presence of bromide. NDMA formation involves complex reactions including the transformation of bromide to hypobromous acid and subsequent reactions with DMS. This highlights the importance of understanding the chemical reactions of sulfonamide derivatives in water treatment technologies to mitigate potential risks associated with NDMA, a known carcinogen (von Gunten et al., 2010).

Potential in Photodynamic Therapy

Sulfonamide derivatives have been explored for their potential in photodynamic therapy (PDT), a treatment modality for cancer. Zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base have shown high singlet oxygen quantum yields. These properties make them promising candidates for PDT applications, indicating the potential therapeutic uses of sulfonamide derivatives in treating cancer through light-activated processes (Pişkin, Canpolat, & Öztürk, 2020).

Endothelin Antagonism for Therapeutic Applications

Biphenylsulfonamide endothelin antagonists have been investigated for their selectivity and activity against endothelin-A receptors. These studies have led to the development of compounds with significant potential for treating conditions mediated by endothelin, such as hypertension and vascular diseases. The research demonstrates the versatility of sulfonamide derivatives in developing new therapeutic agents (Murugesan et al., 1998).

Synthesis and Anticancer Properties

The synthesis and characterization of sulfonamide derivatives with specific structural modifications have been linked to anticancer properties. For instance, novel compounds like (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide have shown potential anticancer activity, underscoring the importance of structural studies in the development of new cancer treatments (Zhang, Shi-jie, & Hu, Wei-Xiao, 2010).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a pharmaceutical, its mechanism of action would depend on the specific biological target. Sulfonamides, for example, are often used as antibiotics and work by inhibiting bacterial synthesis of folic acid.

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be explored for use in pharmaceuticals, given the presence of the sulfonamide group. Additionally, furan derivatives have been studied for their potential use in organic electronics .

properties

IUPAC Name |

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4S/c1-13-12-16(14(2)22-13)17(19)8-10-18-23(20,21)11-9-15-6-4-3-5-7-15/h3-7,12,17-19H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZAMMKJEMLRKAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNS(=O)(=O)CCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylethanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2478506.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2478507.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2478511.png)

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2478513.png)

![2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide](/img/structure/B2478515.png)

![3-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2478516.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/no-structure.png)

![N-benzyl-2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2478523.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2478529.png)